6-Amino-2-bromo-3-iodobenzonitrile

Description

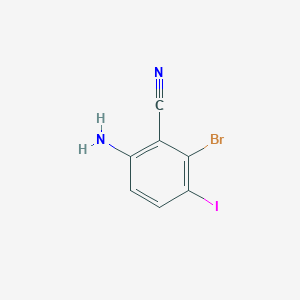

6-Amino-2-bromo-3-iodobenzonitrile is a halogenated aromatic compound featuring an amino group (-NH₂), bromine (Br), iodine (I), and a nitrile (-CN) substituent. The strategic placement of halogens (Br at position 2, I at position 3) and the electron-donating amino group at position 6 creates a unique electronic and steric profile. This compound is hypothesized to serve as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in nucleophilic aromatic substitution (NAS) or cross-coupling reactions.

Properties

Molecular Formula |

C7H4BrIN2 |

|---|---|

Molecular Weight |

322.93 g/mol |

IUPAC Name |

6-amino-2-bromo-3-iodobenzonitrile |

InChI |

InChI=1S/C7H4BrIN2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2H,11H2 |

InChI Key |

AVWUVZIPGNEFOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1N)C#N)Br)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-bromo-3-iodobenzonitrile typically involves multi-step reactions starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-bromo-3-iodobenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The amino, bromo, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide can be used under anhydrous conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups .

Scientific Research Applications

6-Amino-2-bromo-3-iodobenzonitrile has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules for research purposes.

Medicine: It is a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Amino-2-bromo-3-iodobenzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. These groups can interact with molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 6-Amino-2-bromo-3-iodobenzonitrile with structurally similar compounds, such as 6-Amino-3-bromo-2-fluorobenzonitrile (CAS 845866-92-4) from the evidence , highlighting substituent variations:

Research Findings and Implications

Challenges and Limitations

- Iodine’s Instability : The target compound may require specialized storage (e.g., dark, cool conditions) to prevent decomposition.

- Synthetic Accessibility : Introducing iodine into aromatic systems often demands harsh conditions (e.g., iodination via electrophilic substitution), complicating large-scale synthesis.

Biological Activity

6-Amino-2-bromo-3-iodobenzonitrile is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of amino, bromo, and iodo substituents on the benzene ring, has been investigated for various pharmacological properties, including herbicidal, antibacterial, antifungal, and antiviral activities.

Chemical Structure

The molecular formula of this compound is C₇H₅BrI N₂. The structural configuration includes:

- Amino group at position 6

- Bromo group at position 2

- Iodo group at position 3

- Nitrile functional group at position 4

This unique arrangement of substituents is believed to influence its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various pathogens:

- Antibacterial Activity : The compound demonstrated selective antibacterial activity against Gram-positive bacteria. For instance, it showed promising results against Staphylococcus aureus and Bacillus subtilis with minimal inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

- Antifungal Activity : It also exhibited antifungal properties against Candida albicans, with MIC values indicating effective inhibition at concentrations as low as 25 µg/mL.

Herbicidal Activity

The herbicidal potential of this compound has been evaluated in agricultural settings. In pre-emergence and post-emergence assays, the compound showed:

| Compound | Herbicidal Activity (%) | Dosage (mg/L) |

|---|---|---|

| This compound | >80% inhibition of Brassica campestris root growth | 100 mg/L |

This suggests its viability as a candidate for developing new agrochemicals aimed at controlling weed growth.

Antiviral Activity

Recent investigations have highlighted the antiviral potential of this compound. Specifically, it has shown inhibitory activity against SARS-CoV M pro, a key enzyme involved in the replication of coronaviruses. The reported IC50 value was approximately 4.471 µM, indicating a promising therapeutic application in antiviral drug development.

Study on Antimicrobial Properties

In a detailed study published in Pharmaceutical Biology, researchers synthesized several derivatives of benzonitrile, including this compound. They assessed their antimicrobial activity using standard strains and found that this compound exhibited superior activity compared to other derivatives tested.

Evaluation of Herbicidal Efficacy

A field study conducted by agricultural scientists evaluated the herbicidal effects of various compounds on common weeds. The results indicated that this compound effectively suppressed weed growth in both laboratory and field conditions, making it a candidate for further development into commercial herbicides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.